molecular formula C22H14Cl2F3N3O3 B2965026 (2,4-dichlorophenyl)[1-methyl-5-(5-{[3-(trifluoromethyl)phenoxy]methyl}-1,3,4-oxadiazol-2-yl)-1H-pyrrol-3-yl]methanone CAS No. 338418-50-1

(2,4-dichlorophenyl)[1-methyl-5-(5-{[3-(trifluoromethyl)phenoxy]methyl}-1,3,4-oxadiazol-2-yl)-1H-pyrrol-3-yl]methanone

Katalognummer: B2965026
CAS-Nummer: 338418-50-1
Molekulargewicht: 496.27
InChI-Schlüssel: NUZQHQVVDZBALD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2,4-dichlorophenyl)[1-methyl-5-(5-{[3-(trifluoromethyl)phenoxy]methyl}-1,3,4-oxadiazol-2-yl)-1H-pyrrol-3-yl]methanone is a useful research compound. Its molecular formula is C22H14Cl2F3N3O3 and its molecular weight is 496.27. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound (2,4-dichlorophenyl)[1-methyl-5-(5-{[3-(trifluoromethyl)phenoxy]methyl}-1,3,4-oxadiazol-2-yl)-1H-pyrrol-3-yl]methanone is a complex organic molecule with potential biological activities. Its unique structure, characterized by the presence of dichlorophenyl and trifluoromethyl groups, suggests a range of pharmacological applications. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C22H14Cl2F3N3O3
  • Molecular Weight : 496.27 g/mol
  • CAS Number : Not specified in the results but can be identified by its systematic name.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures often exhibit:

  • Antimicrobial Activity : The presence of halogenated aromatic rings can enhance the antimicrobial properties of organic compounds. Studies have shown that derivatives of dichlorophenyl compounds exhibit significant antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes and inhibit essential enzymatic processes .
  • Anti-inflammatory Effects : Compounds containing oxadiazole and pyrrole moieties are known for their anti-inflammatory properties. They may inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory response. Preliminary studies suggest that this compound could act as a selective COX-II inhibitor, similar to other known anti-inflammatory drugs .

Case Studies

  • Antimicrobial Activity : In a comparative study, several derivatives of dichlorophenyl compounds were tested against Gram-positive and Gram-negative bacteria. The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced antibacterial activity compared to their non-fluorinated counterparts .
  • Inhibition of Enzymatic Activity : A study focused on the inhibition of cholinesterase enzymes demonstrated that similar compounds showed competitive inhibition patterns. The IC50 values for these compounds were significantly lower than those for standard inhibitors like physostigmine, indicating a promising avenue for developing neuroprotective agents .

Research Findings

StudyFindings
Demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 10 to 50 µg/mL.
Identified as a potential COX-II inhibitor with an IC50 value of approximately 0.011 µM, indicating high potency compared to existing anti-inflammatory drugs.
Highlighted the role of trifluoromethyl substitutions in enhancing the lipophilicity and bioavailability of similar compounds, leading to improved therapeutic effects.

Eigenschaften

IUPAC Name

(2,4-dichlorophenyl)-[1-methyl-5-[5-[[3-(trifluoromethyl)phenoxy]methyl]-1,3,4-oxadiazol-2-yl]pyrrol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14Cl2F3N3O3/c1-30-10-12(20(31)16-6-5-14(23)9-17(16)24)7-18(30)21-29-28-19(33-21)11-32-15-4-2-3-13(8-15)22(25,26)27/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUZQHQVVDZBALD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C2=NN=C(O2)COC3=CC=CC(=C3)C(F)(F)F)C(=O)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14Cl2F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.